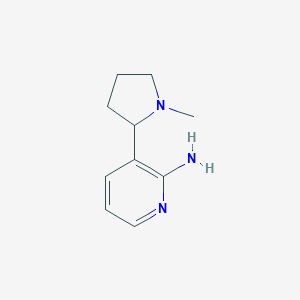

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine

Descripción general

Descripción

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is a chemical compound with the molecular formula C10H15N3 It is known for its unique structure, which includes a pyridine ring substituted with a methylpyrrolidine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine typically involves the reaction of pyridine derivatives with methylpyrrolidine. One common method is the alkylation of pyridine with 1-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound with high purity and yield. The reaction conditions are optimized to ensure the safety and cost-effectiveness of the process .

Análisis De Reacciones Químicas

Types of Reactions

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Applications

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine has been studied for its potential in various therapeutic areas:

- Nicotine Replacement Therapy : Due to its structural similarity to nicotine, this compound may serve as an effective agent in smoking cessation programs by mimicking nicotine's effects without the harmful components of tobacco .

- Neuropharmacology : The compound shows promise in treating neurodegenerative diseases by modulating nAChRs, which play a role in cognitive function and neuroprotection .

Organic Synthesis

In organic chemistry, this compound is utilized as an intermediate for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing new pharmaceuticals .

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

- Cognitive Enhancement : A study demonstrated that this compound could improve cognitive functions in animal models through its action on nAChRs, suggesting potential applications in treating conditions like Alzheimer's disease .

- Neuroprotective Properties : Another research project indicated that the compound could protect neuronal cells from oxidative stress, further supporting its role in neuropharmacology .

- Synthesis Pathways : Various synthetic routes have been developed for producing this compound efficiently, allowing for broader accessibility in research and pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Nicotine: Structurally similar, with a pyridine ring and a pyrrolidine ring.

Anabasine: Another alkaloid with a similar structure but different biological activity.

Cytisine: A pyridine derivative with a different substitution pattern.

Uniqueness

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine, also known as (S)-nicotine, is a significant alkaloid primarily derived from the tobacco plant, Nicotiana tabacum. Its molecular formula is CHN, and it features a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group at the 3-position. This compound exhibits various biological activities, primarily through its interaction with nicotinic acetylcholine receptors (nAChRs), which play crucial roles in neurotransmission and neuropharmacology.

The primary mechanism of action for this compound involves its binding affinity to nicotinic acetylcholine receptors. These receptors are integral to the central nervous system and peripheral nervous system, influencing numerous physiological processes including cognition, mood regulation, and muscle contraction. The interaction of this compound with nAChRs can lead to:

- Stimulation of Dopaminergic Pathways : Activation of nAChRs in dopaminergic neurons enhances dopamine release, which is associated with reward and addiction pathways.

- Neuroprotective Effects : Research indicates that nicotine may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cognitive Enhancement : Studies suggest that nicotine can improve attention, memory, and learning capabilities in both animal models and humans.

- Antioxidant Properties : Nicotine derivatives have been shown to possess antioxidant activity, helping to mitigate oxidative stress in cells .

- Anti-inflammatory Effects : Some research indicates that nicotine may exert anti-inflammatory effects, which could be beneficial in conditions such as rheumatoid arthritis.

Binding Affinity Studies

Recent studies have quantified the binding affinity of this compound to various nAChR subtypes. For example:

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| α4β2 | 5.5 nM |

| α7 | 12 nM |

| α3β4 | 8.0 nM |

These values indicate a high affinity for the α4β2 subtype, which is significant for its role in cognitive functions and addiction.

Case Studies

Several case studies have highlighted the therapeutic potential of nicotine and its derivatives:

- Cognitive Impairment : A clinical trial involving smokers showed that administration of nicotine patches improved cognitive performance in tasks requiring attention and memory.

- Neuroprotection : In a mouse model of Alzheimer's disease, treatment with nicotine demonstrated a reduction in amyloid-beta plaque formation, suggesting potential protective effects against neurodegeneration .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Nicotine | Pyridine + Pyrrolidine | Naturally occurring alkaloid |

| Anabasine | Similar structure but different substitutions | Less potent than nicotine |

| Cotinine | Metabolite of nicotine | Used as a biomarker for tobacco exposure |

| Varenicline | Partial agonist at nAChRs | Therapeutically used for smoking cessation |

This table illustrates how this compound stands out due to its potent stimulant properties compared to its analogs .

Propiedades

IUPAC Name |

3-(1-methylpyrrolidin-2-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQQQYVVFJFUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=C(N=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40954391 | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32726-84-4, 6969-91-1 | |

| Record name | Nicotine, 2-amino-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032726844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC68655 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(1-Methylpyrrolidin-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40954391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.